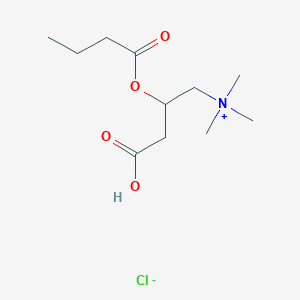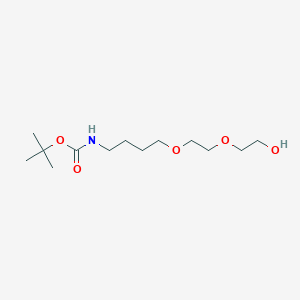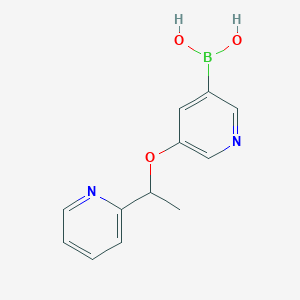
Rel-methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core with an amino group and a carboxylate ester functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis typically involves the following steps:
Formation of the Tetrahydronaphthalene Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene core. This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods, depending on the availability of starting materials.
Esterification: The carboxylate ester functionality is introduced through esterification reactions, often using methanol and an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate ester functionality may participate in ester hydrolysis reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride
- rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate hydrochloride
- rac-methyl(1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate
Uniqueness
rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13;/h2-5,10-11H,6-7,13H2,1H3;1H/t10-,11+;/m0./s1 |
InChI Key |
FRDRJCABEKGFPN-VZXYPILPSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC2=CC=CC=C2[C@H]1N.Cl |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




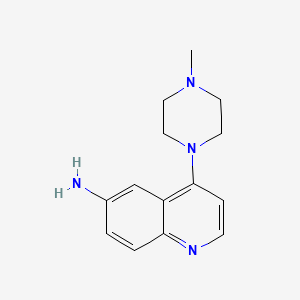
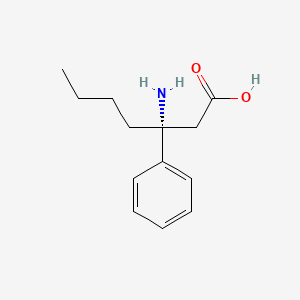

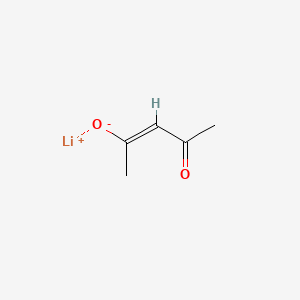
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
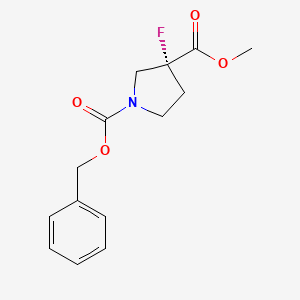
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)

